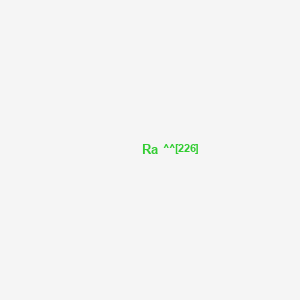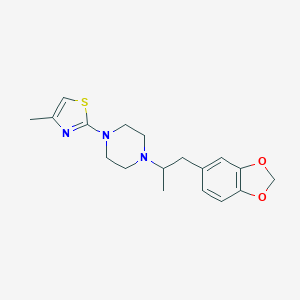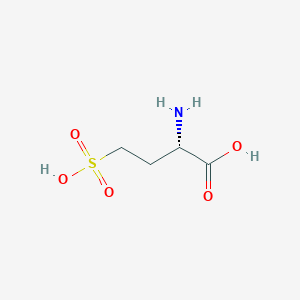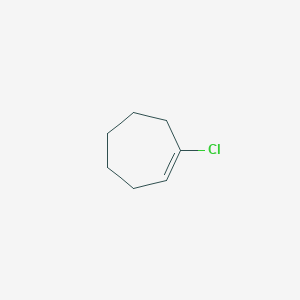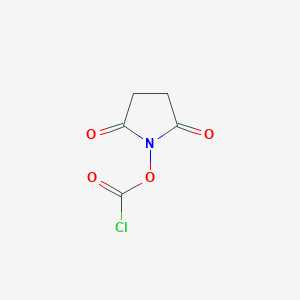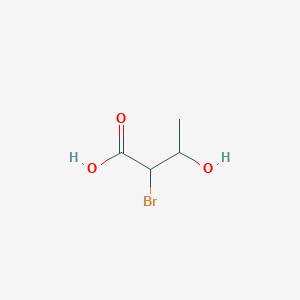
2-Bromo-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-hydroxybutanoic acid (BHBA) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including biochemistry, biotechnology, and medicine. BHBA is a derivative of butanoic acid, which is a four-carbon saturated fatty acid. The presence of a bromine atom and a hydroxyl group in BHBA makes it an interesting molecule for scientific investigation.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-hydroxybutanoic acid is not fully understood, but it is believed to involve the modulation of various metabolic pathways in the body. 2-Bromo-3-hydroxybutanoic acid has been shown to activate certain signaling pathways that regulate glucose and lipid metabolism. It has also been suggested that 2-Bromo-3-hydroxybutanoic acid may act as a signaling molecule that communicates metabolic status to other tissues in the body.
Effets Biochimiques Et Physiologiques
2-Bromo-3-hydroxybutanoic acid has been shown to have various biochemical and physiological effects in the body. It has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells. 2-Bromo-3-hydroxybutanoic acid has also been shown to increase the production of ketone bodies, which are alternative sources of energy for the body. Additionally, 2-Bromo-3-hydroxybutanoic acid has been shown to have anti-inflammatory effects and to improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-3-hydroxybutanoic acid has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized or purchased. 2-Bromo-3-hydroxybutanoic acid is also relatively non-toxic and has low volatility, making it easy to handle in the lab. However, one limitation of 2-Bromo-3-hydroxybutanoic acid is that it can be difficult to dissolve in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Bromo-3-hydroxybutanoic acid. One area of interest is the potential use of 2-Bromo-3-hydroxybutanoic acid as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of interest is the use of 2-Bromo-3-hydroxybutanoic acid as a precursor for the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromo-3-hydroxybutanoic acid and its effects on various metabolic pathways in the body.
Méthodes De Synthèse
2-Bromo-3-hydroxybutanoic acid can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 2-Bromo-3-hydroxybutanoic acid involves the reaction of butanoic acid with bromine and sodium hydroxide. On the other hand, microbial fermentation involves the use of microorganisms such as bacteria and yeast to produce 2-Bromo-3-hydroxybutanoic acid from glucose or other carbon sources.
Applications De Recherche Scientifique
2-Bromo-3-hydroxybutanoic acid has been studied for its potential applications in various fields, including biochemistry, biotechnology, and medicine. In biochemistry, 2-Bromo-3-hydroxybutanoic acid has been used as a substrate for enzymes involved in the metabolism of fatty acids. In biotechnology, 2-Bromo-3-hydroxybutanoic acid has been investigated as a potential precursor for the synthesis of various chemicals, including pharmaceuticals and agrochemicals. In medicine, 2-Bromo-3-hydroxybutanoic acid has been studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes and obesity.
Propriétés
Numéro CAS |
13881-40-8 |
|---|---|
Nom du produit |
2-Bromo-3-hydroxybutanoic acid |
Formule moléculaire |
C4H7BrO3 |
Poids moléculaire |
183 g/mol |
Nom IUPAC |
2-bromo-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7BrO3/c1-2(6)3(5)4(7)8/h2-3,6H,1H3,(H,7,8) |
Clé InChI |
LCHQHZMPERBYFH-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)Br)O |
SMILES canonique |
CC(C(C(=O)O)Br)O |
Synonymes |
2-Bromo-3-hydroxybutyric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




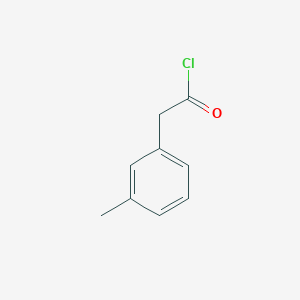
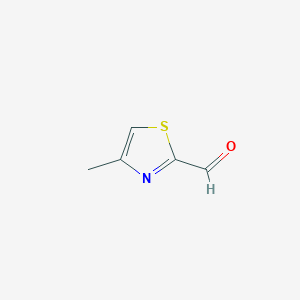
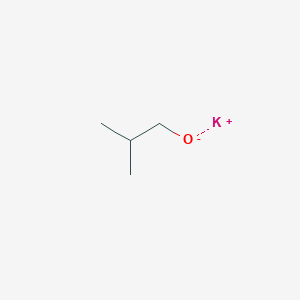
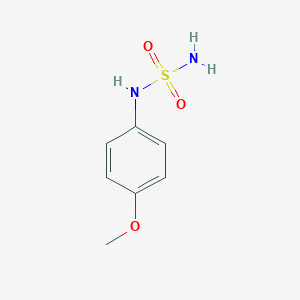
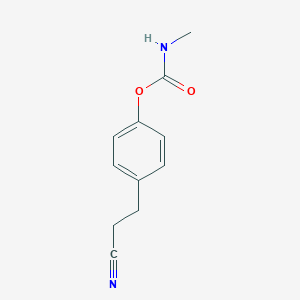
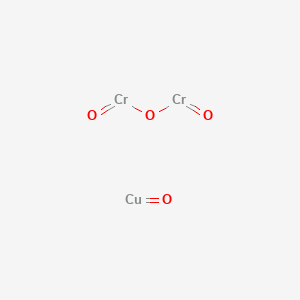
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)
